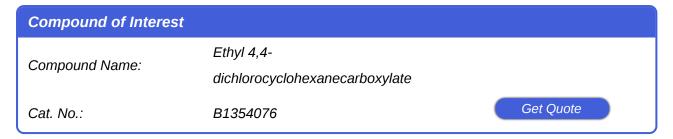




Spectroscopic Profile of Ethyl 4,4dichlorocyclohexanecarboxylate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl 4,4-dichlorocyclohexanecarboxylate**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines general experimental protocols for obtaining such data for similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 4,4-dichlorocyclohexanecarboxylate**. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-O-CH2-CH3
~2.50	Multiplet (m)	1H	-CH-(C=O)-
~2.20 - 2.40	Multiplet (m)	4H	Cyclohexane -CH ₂ - (adjacent to C-Cl ₂)
~1.80 - 2.00	Multiplet (m)	4H	Cyclohexane -CH ₂ - (adjacent to CH- COOEt)
~1.25	Triplet (t)	3H	-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~174	C=O (Ester)
~85	CCl ₂
~61	-O-CH₂-CH₃
~45	-CH-(C=O)-
~35	Cyclohexane -CH ₂ - (adjacent to C-Cl ₂)
~28	Cyclohexane -CH2- (adjacent to CH-COOEt)
~14	-O-CH ₂ -CH ₃

Table 3: Predicted Infrared (IR) Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~800 - 600	Medium-Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
224/226/228	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (due to ³⁵ Cl and ³⁷ Cl isotopes)
195/197	[M - C ₂ H ₅]+
179/181	[M - OC ₂ H ₅] ⁺
151	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are general experimental procedures for obtaining NMR, IR, and MS data for liquid organic compounds like **Ethyl 4,4-dichlorocyclohexanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key
 parameters to set include the spectral width, acquisition time, relaxation delay, and the
 number of scans.



- Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop can be placed directly on the diamond window of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[1]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.
- Background Spectrum: A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[3]
- Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[2] Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

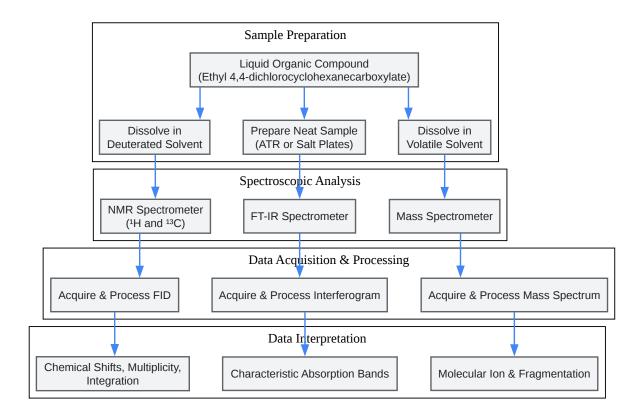
- Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by gas chromatography (GC) or liquid chromatography (LC).[4]
- Ionization: For a molecule of this type, Electron Ionization (EI) is a common technique, especially when coupled with GC. Electrospray Ionization (ESI) is a softer ionization method often used with LC that would likely result in a more prominent molecular ion peak.[4][5]



- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound.





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Caption: General workflow for spectroscopic analysis of a liquid organic compound.

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